N~4~-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the piperidine derivative.
Attachment of diethylcarboxamide groups: The diethylcarboxamide groups are attached through an amidation reaction, where diethylamine reacts with the carboxylic acid derivative of the piperidine compound.
Industrial Production Methods
Industrial production of N4-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N~4~-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share the bromophenyl group but differ in the heterocyclic ring structure.
N-(4-bromophenyl)sulfonyl derivatives: These compounds have a sulfonyl group instead of the piperidine ring.
Uniqueness
N~4~-(4-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of the bromophenyl group, piperidine ring, and diethylcarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-N-(4-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-7-5-14(18)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFOJARFWIXBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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